4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine
Description
4-(Benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine is a 1,3-oxazole derivative characterized by a benzenesulfonyl group at position 4, a phenyl group at position 2, and an N-substituted amine at position 3. The amine moiety is linked to a 4-methoxyphenylmethyl group, introducing both lipophilic (phenyl) and polar (methoxy) features.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-28-19-14-12-17(13-15-19)16-24-22-23(30(26,27)20-10-6-3-7-11-20)25-21(29-22)18-8-4-2-5-9-18/h2-15,24H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSXPGYTWDESFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride under basic conditions.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the nitrogen atom of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The oxazole ring may also participate in hydrogen bonding or π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 4 (Sulfonyl Group)
The benzenesulfonyl group at position 4 is a key feature. Modifications to this group significantly alter electronic and steric properties:
- 4-(4-Methylphenylsulfonyl) : N-[(4-Methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine () features a methyl group, increasing hydrophobicity compared to the unsubstituted benzenesulfonyl group.
Substituent Variations at Position 2
Position 2 substituents influence steric bulk and electronic interactions:
Modifications at Position 5 (Amine Side Chain)
The 4-methoxyphenylmethyl group balances lipophilicity and polarity. Comparisons include:
- N-Benzyl (): Lacks the methoxy group, reducing hydrogen-bonding capacity.
- N-(4-Fluorophenylmethyl) (): Fluorine’s electronegativity may enhance binding specificity in hydrophobic pockets.
- N-(3-Morpholin-4-ylpropyl) (): The morpholine ring introduces significant polarity, likely improving aqueous solubility.
Molecular Weight and Physicochemical Properties
Research Findings and Implications
- Electronic Effects : Electron-withdrawing substituents (e.g., Cl in ) may enhance reactivity in electrophilic aromatic substitution or enzyme inhibition .
- Solubility : Morpholine-containing derivatives () are predicted to exhibit improved solubility compared to purely aromatic side chains .
- Biological Interactions : Fluorinated analogs () could offer enhanced membrane permeability due to increased lipophilicity .
Biological Activity
The compound 4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5-amine is a member of the oxazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzenesulfonyl group and a methoxyphenyl moiety, which are significant for its biological activity.
Antiproliferative Effects
Research has indicated that compounds containing oxazole rings exhibit various degrees of antiproliferative activity against different cancer cell lines. The specific compound under discussion has been tested against several human cancer cell lines, demonstrating promising results.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency against the respective cell lines.
Structure-Activity Relationships (SAR)
The biological activity of oxazole derivatives is often influenced by the substituents on the aromatic rings. In a study examining various derivatives, it was found that modifications to the sulfonamide and methoxy groups significantly affected antiproliferative activity. For instance:
- Sulfonamide Substituents : Variations in the sulfonamide group can enhance binding affinity to target proteins involved in cancer proliferation.
- Methoxy Group Positioning : The positioning of methoxy groups on the phenyl ring can alter electronic properties, impacting the compound's overall reactivity and biological interactions.
Case Studies
A notable case study involved the evaluation of this compound in xenograft models. The compound was administered at varying doses (100 mg/kg, 200 mg/kg, and 400 mg/kg) to assess its efficacy in vivo against HT-29 human colon adenocarcinoma xenografts. Results indicated a dose-dependent response with significant tumor reduction observed at higher doses.
Table 2: Efficacy in Xenograft Models
The mechanism by which this compound exerts its antiproliferative effects may involve multiple pathways:
- Inhibition of Cell Cycle Progression : The compound may interfere with key regulatory proteins that control cell cycle progression.
- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Targeting Specific Kinases : The benzenesulfonyl moiety may facilitate binding to specific kinases involved in cancer cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
